molecular formula C5H3BrN4O2 B2990943 1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo- CAS No. 501935-89-3

1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-

Cat. No.: B2990943
CAS No.: 501935-89-3
M. Wt: 231.009
InChI Key: XUGWDYCNKQWEJL-UHFFFAOYSA-N
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Description

“1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-” is a derivative of pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activities . They have been found to act as inhibitors of the epidermal growth factor receptor (EGFR), which is a promising target for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of new 1H-pyrazolo[3,4-d]pyrimidine derivatives . The synthesized derivatives were assessed for their in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .


Molecular Structure Analysis

The molecular structure of these compounds is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a versatile drug-like fragment that has drawn much attention as a pharmacophore .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of pyrazol-3-one substrates, followed by the creation of the pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

Scientific Research Applications of Pyrazolopyrimidines

Pyrazolopyrimidines are a class of compounds known for their diverse biological activities, which make them subjects of interest in various fields of scientific research. These compounds are often explored for their potential therapeutic applications due to their ability to interact with a range of biological targets.

Cancer Research

Research into pyrazolopyrimidines often involves their potential as anti-cancer agents. For instance, compounds like bromodeoxyuridine, a pyrimidine analogue, have been utilized in studying cell kinetics in human malignancies. Bromodeoxyuridine is incorporated into the DNA of proliferating cells, allowing for the measurement of DNA synthesis and cell proliferation rates, which are critical in cancer research and therapy planning (Riccardi et al., 1988).

Antiviral Applications

Pyrazolopyrimidine derivatives have also been explored for their antiviral properties. GS-5806, a novel compound optimized for oral bioavailability and potent antiviral efficacy against respiratory syncytial virus (RSV), exemplifies the application of pyrazolopyrimidines in treating viral infections. This compound demonstrated dose-dependent efficacy in reducing viral load and disease severity in clinical settings (Mackman et al., 2015).

Metabolic and Pharmacokinetic Studies

The metabolism and pharmacokinetics of pyrazolopyrimidine derivatives are crucial areas of research, providing insights into how these compounds are processed by the body. Studies have detailed the metabolic pathways, excretion, and pharmacokinetic profiles of compounds like INCB018424, a selective inhibitor of Janus tyrosine kinase 1/2, offering valuable data for the development of therapeutic agents (Shilling et al., 2010).

Future Directions

The future directions for these compounds could involve further optimization as anticancer agents . Given their promising anticancer activities and their potential as EGFR inhibitors, these compounds could be further developed and studied for their potential in cancer treatment .

Properties

IUPAC Name

3-bromo-2,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O2/c6-2-1-3(10-9-2)7-5(12)8-4(1)11/h(H3,7,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWDYCNKQWEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1NC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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